N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and ethoxypropanamide groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethoxypropanamide groups are replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-ethoxypropanamide can be compared with other quinoline derivatives, such as:
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and anti-inflammatory properties.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
3,4-dihydroisoquinolin-1(2H)-one derivatives: Used in plant disease management and have shown potent biological activities .
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-ethoxypropanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-15-13-20(23)21-17-9-11-18(12-10-17)27(24,25)22-14-5-7-16-6-3-4-8-19(16)22/h3-4,6,8-12H,2,5,7,13-15H2,1H3,(H,21,23) |
InChI Key |
ZBOFVKUKSMOXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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